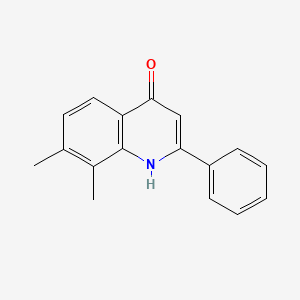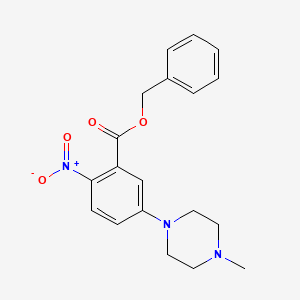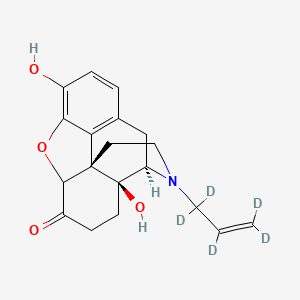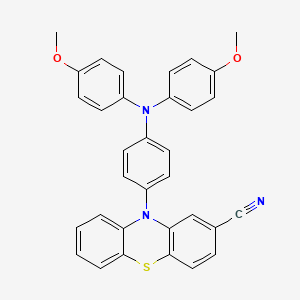![molecular formula C41H57N5O11S B13709833 4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-amido-(PEG4-biotin)-acid is a synthetic compound that combines three distinct chemical moieties: fluorenylmethyloxycarbonyl (Fmoc), polyethylene glycol (PEG), and biotin. This compound is often used in biochemical and pharmaceutical research due to its unique properties, which include the ability to facilitate protein labeling, purification, and detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-(PEG4-biotin)-acid typically involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality during subsequent reactions.
PEGylation: Polyethylene glycol (PEG) is attached to the protected amine to enhance solubility and biocompatibility.
Biotinylation: Biotin is conjugated to the PEGylated intermediate to enable binding to avidin or streptavidin proteins.
Industrial Production Methods
Industrial production of Fmoc-N-amido-(PEG4-biotin)-acid follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-amido-(PEG4-biotin)-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions.
Conjugation: Formation of covalent bonds with target molecules, such as proteins or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Conjugation: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups for amide bond formation.
Major Products Formed
Deprotected Amine: The primary amine is exposed after Fmoc removal.
Biotinylated Conjugates: Covalent attachment of biotin to target molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-N-amido-(PEG4-biotin)-acid is used in solid-phase peptide synthesis (SPPS) to introduce biotin tags into peptides.
Biology
In biological research, this compound is used for labeling and detecting proteins, studying protein-protein interactions, and purifying biotinylated molecules using avidin or streptavidin affinity chromatography.
Medicine
In medical research, Fmoc-N-amido-(PEG4-biotin)-acid is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry
In industrial applications, this compound is used in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Fmoc-N-amido-(PEG4-biotin)-acid involves the specific binding of biotin to avidin or streptavidin proteins. This high-affinity interaction is utilized for various biochemical applications, including protein purification and detection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-amido-(PEG2-biotin)-acid: Similar structure with a shorter PEG linker.
Fmoc-N-amido-(PEG6-biotin)-acid: Similar structure with a longer PEG linker.
Fmoc-N-amido-(PEG4-biotin)-amide: Similar structure but with an amide instead of an acid group.
Uniqueness
Fmoc-N-amido-(PEG4-biotin)-acid is unique due to its balanced PEG linker length, which provides optimal solubility and biocompatibility while maintaining efficient biotin-avidin interactions.
Eigenschaften
Molekularformel |
C41H57N5O11S |
|---|---|
Molekulargewicht |
828.0 g/mol |
IUPAC-Name |
3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid |
InChI |
InChI=1S/C41H57N5O11S/c47-36(12-6-5-11-35-39-34(28-58-35)44-40(51)45-39)42-16-20-54-22-24-56-26-25-55-23-21-53-19-14-37(48)46(17-13-38(49)50)18-15-43-41(52)57-27-33-31-9-3-1-7-29(31)30-8-2-4-10-32(30)33/h1-4,7-10,33-35,39H,5-6,11-28H2,(H,42,47)(H,43,52)(H,49,50)(H2,44,45,51)/t34-,35-,39-/m0/s1 |
InChI-Schlüssel |
GQQUPWNDCRMQNX-FOHSLPDOSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)









![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


